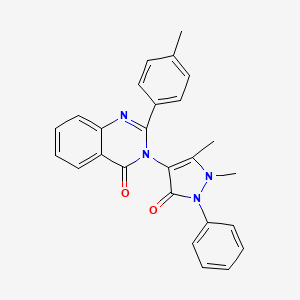

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one

Description

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a pyrazolone moiety. The pyrazolone ring (1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) contributes to the molecule’s hydrogen-bonding capacity and structural rigidity, which may influence its binding affinity in biological systems . The compound’s structure (RN: AC1O6ROR, MolPort-002-641-251) was confirmed via crystallographic methods, likely utilizing SHELX programs for refinement .

Properties

Molecular Formula |

C26H22N4O2 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C26H22N4O2/c1-17-13-15-19(16-14-17)24-27-22-12-8-7-11-21(22)25(31)29(24)23-18(2)28(3)30(26(23)32)20-9-5-4-6-10-20/h4-16H,1-3H3 |

InChI Key |

DJNAMAQFTMKRBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |

Origin of Product |

United States |

Biological Activity

3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, including cytotoxicity, anti-inflammatory properties, and potential applications in cancer therapy.

The molecular structure of the compound is characterized by a quinazoline core fused with a pyrazole moiety. The compound's molecular formula is with a molecular weight of approximately 306.37 g/mol.

1. Cytotoxic Activity

Research has highlighted the cytotoxic potential of quinazoline derivatives, including our compound of interest. A study indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. For instance, one derivative showed an IC50 value of 10 µM against the PC3 cell line, indicating potent anti-cancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one | PC3 | 10 |

| 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one | MCF-7 | 10 |

| 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one | HT-29 | 12 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been extensively studied. In vitro assays demonstrated that compounds similar to our target inhibited the production of pro-inflammatory cytokines and reduced NF-kB activation in response to lipopolysaccharide (LPS) stimulation. The most potent compounds exhibited IC50 values below 50 µM .

3. Antimicrobial Activity

Quinazolines are known for their antimicrobial properties. Studies have shown that derivatives can effectively combat both Gram-positive and Gram-negative bacteria. In particular, compounds derived from quinazolines demonstrated activity against Escherichia coli and Staphylococcus aureus, suggesting potential as antibacterial agents .

Case Studies

Several studies have synthesized various quinazoline derivatives to evaluate their biological activities:

- Synthesis and Evaluation : A library of pyrazolo[1,5-a]quinazolines was screened for anti-inflammatory activity, revealing several compounds with promising effects against inflammatory markers .

- Molecular Modeling : Computational studies indicated that certain derivatives bind effectively to targets involved in cancer proliferation pathways, reinforcing their potential as therapeutic agents .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis, with zones of inhibition ranging from 12 mm to 16 mm . The introduction of electron-withdrawing groups has been correlated with enhanced antibacterial activity.

2. Anti-inflammatory Effects

Quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory properties. Some studies report that these compounds can inhibit edema in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

3. Neuropharmacological Applications

Compounds related to quinazolinones have been investigated for their effects on monoamine oxidase (MAO) isoforms, which are relevant in the treatment of mood disorders such as depression and anxiety. Inhibitors of MAO-A and MAO-B have been shown to have therapeutic potential for neurodegenerative diseases like Parkinson's and Alzheimer's .

4. Anticancer Properties

There is emerging evidence that quinazolinone derivatives possess anticancer activities. Some studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SCH₃) group at position 5 of the pyrazole ring undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions :

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| Iodic acid (HIO₃)/acetone | Sulfoxide (24 ) | 78 | 0°C, 2 h |

| OXONE®/methanol | Sulfone (25 ) | 85 | RT, 4 h |

Key findings :

-

Sulfoxide formation occurs rapidly under mild acidic conditions .

-

Sulfone derivatives show enhanced stability and are often intermediates for further substitutions.

Nucleophilic Substitution

The chlorine atom at position 8 of the quinazolinone core participates in nucleophilic substitutions with amines :

| Substrate | Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 5-Chloro-PQ (39a ) | Methylamine | 5-Methylamino-PQ (40 ) | 72 | i-PrOH, reflux, 6 h |

| 42a | 4-Methylthiophenylamine | 42b | 68 | DMF, K₂CO₃, 80°C, 12 h |

Notable observations :

-

Electron-withdrawing groups on the quinazolinone scaffold increase reactivity toward amines .

-

Steric hindrance from the 4-methylphenyl group slows substitution rates at adjacent positions.

Acylation and Alkylation

The 3-carboxamide group undergoes acylation or alkylation to introduce diverse substituents :

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Acylation | Cyclopropane carbonyl chloride | 41 | 65 | CH₂Cl₂/NEt₃, RT, 24 h |

| Alkylation | 4-Methylthiobenzyl bromide | 31 | 70 | NaH/CH₃CN, 60°C, 8 h |

Mechanistic insights :

-

Acylation proceeds via an acyl chloride intermediate generated using SOCl₂ .

-

Alkylation at the hydroxymethyl group requires strong bases like NaH to deprotonate the hydroxyl group.

Cyclization and Ring Expansion

The compound participates in cyclization reactions to form fused heterocycles. For example, treatment with hydrazine hydrate yields triazole derivatives :

| Starting Material | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 26 | Hydrazine hydrate | 1,2,4-Triazole (19 ) | 63 | Acetic acid, reflux, 6 h |

Significance :

-

Cyclization enhances biological activity by increasing molecular rigidity .

-

Reaction efficiency depends on the electronic nature of the substituents on the pyrazole ring .

Reduction Reactions

The nitro group at position 8 can be reduced to an amine using Sn/HCl :

| Substrate | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 42a | Sn/HCl conc. | 8-Amino-PQ (46a ) | 80 | Ethanol, reflux, 8 h |

Applications :

Cross-Coupling Reactions

The quinazolinone scaffold participates in copper-catalyzed cross-coupling reactions. For example, imidoylative coupling with amines forms substituted derivatives :

| Catalyst | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| CuBr (10 mol%) | Anthranilamide | 2-Substituted PQ | 88 | Air, 100°C, 12 h |

Optimization :

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The nitro group in introduces electron-withdrawing effects, which could increase metabolic stability but reduce solubility compared to the methyl group in the target compound.

- Biological Relevance: The amino group in improves solubility and is critical for its analgesic activity, whereas the target compound’s lack of polar groups may limit aqueous solubility but enhance membrane permeability.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for crystal packing and solubility, vary among analogues:

- The target compound’s pyrazolone and quinazolinone moieties provide multiple hydrogen-bonding acceptors (C=O groups) and donors (N–H), likely forming robust intermolecular networks .

- The nitro group in may engage in dipole-dipole interactions but lacks direct hydrogen-bonding capability, possibly resulting in weaker crystal cohesion compared to the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-methylphenyl)quinazolin-4-one, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example:

Pyrazole Intermediate : React 1,5-dimethyl-3-oxo-2-phenylpyrazole derivatives with aldehydes or ketones under acidic/basic conditions to form the pyrazol-4-yl moiety .

Quinazolinone Core : Condense anthranilic acid derivatives with 4-methylphenyl isothiocyanate, followed by cyclization using reagents like diethyl oxalate or acetic anhydride .

Coupling : Link the pyrazole and quinazolinone moieties via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Characterization : Intermediates are validated via melting points, IR (C=O stretch at ~1650–1750 cm⁻¹), and ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–8.5 ppm) .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used. Key steps:

Crystallization : Dissolve the compound in DMSO/ethanol and slowly evaporate to obtain diffraction-quality crystals .

Data Collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL for structure solution, with R-factors < 0.08 .

- Structural Insights : Confirms substituent positions (e.g., methyl groups at pyrazole C1/C5) and planar quinazolinone core, aiding in understanding π-π stacking interactions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what validation is required?

- Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., 14-α-demethylase, PDB: 3LD6). Prioritize binding poses with lowest ΔG values .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .

Validation : Compare predicted IC₅₀ with in vitro assays (e.g., antifungal activity via microdilution assays) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

Assay Standardization : Re-evaluate activity under controlled conditions (e.g., pH 7.4, 37°C) using isogenic cell lines .

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .

Dose-Response Analysis : Generate sigmoidal curves (Hill slopes >1 indicate cooperativity) to confirm target specificity .

Q. How do hydrogen-bonding patterns influence the compound’s solubility and crystallinity?

- Methodological Answer :

Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs in crystal packing) .

Solubility Testing : Measure logP (shake-flask method) and compare with H-bond donor/acceptor counts from Cambridge Structural Database (CSD) entries .

Crystallinity Optimization : Modify substituents (e.g., replace 4-methylphenyl with polar groups) to disrupt strong H-bond networks .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.